![molecular formula C9H7F3N2O B3029470 (5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 6758-34-5](/img/structure/B3029470.png)
(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol
説明
(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoimidazole ring, with a methanol group at the second position
作用機序
Target of Action
It is known that imidazole derivatives, which include benzimidazoles, have been studied for their antiparasitic activity . They have shown selectivity activity against Toxoplasma gondii, a common parasitic pathogen .
Mode of Action
Imidazole derivatives have been shown to restrict the growth ofT. gondii in vitro . The structure-activity relationship of these compounds suggests that specific structural moieties contribute to their antiparasitic activity .
Biochemical Pathways
It is known that imidazole derivatives can interfere with the life cycle of parasites likeT. gondii, potentially affecting various biochemical pathways within the parasite .
Result of Action
The antiparasitic activity of imidazole derivatives suggests that they may inhibit the growth of parasites likeT. gondii, potentially leading to their death .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the introduction of the trifluoromethyl group onto the benzoimidazole ring. One common method is the trifluoromethylation of a benzoimidazole precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The methanol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted benzoimidazole derivatives, which can have different functional groups replacing the trifluoromethyl or methanol groups.
科学的研究の応用
(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
類似化合物との比較
(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol: Shares a similar structure but lacks the benzo ring, which can affect its chemical properties and biological activity.
(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)ethanol: Similar structure with an ethanol group instead of methanol, which can influence its reactivity and solubility.
(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amine: Contains an amine group, which can alter its interaction with biological targets and its overall pharmacokinetic profile.
Uniqueness: The presence of the trifluoromethyl group and the benzoimidazole ring in (5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule distinguish it from other similar compounds.
特性
IUPAC Name |
[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(4-15)13-6/h1-3,15H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYXPZNNZRASOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677534 | |
| Record name | [6-(Trifluoromethyl)-1H-benzimidazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6758-34-5 | |
| Record name | [6-(Trifluoromethyl)-1H-benzimidazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline](/img/structure/B3029387.png)
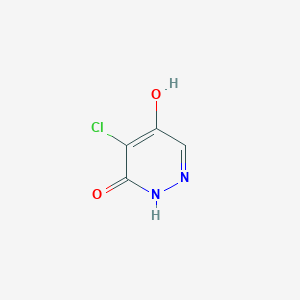
![1,5-pentanediyl bis[1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate]](/img/structure/B3029389.png)
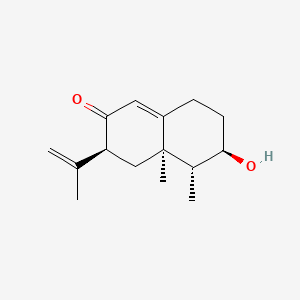
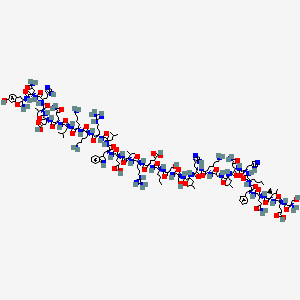

![2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3029396.png)
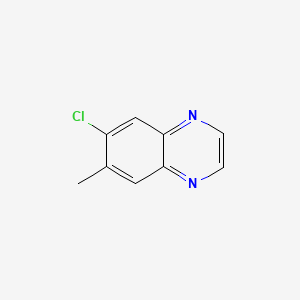
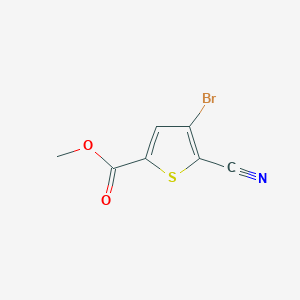
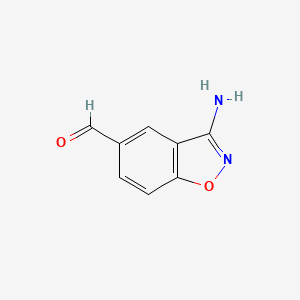

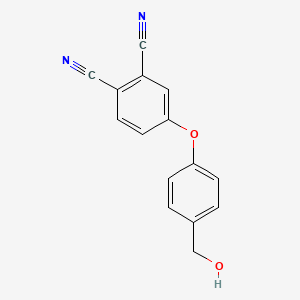
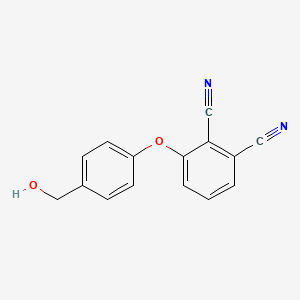
![Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate]](/img/structure/B3029410.png)
